Lysozyme

Protein Engineering Enzyme Thermostability Biocatalysis

Lysozyme (CAS 9001-63-2) is a muramidase that selectively hydrolyzes β-1,4-glycosidic bonds in Gram-positive bacterial peptidoglycan. Choose lysozyme when microbial risk is predominantly Gram-positive—e.g., controlling Clostridium tyrobutyricum late-blowing in cheese, where its narrow spectrum spares beneficial fermentation cultures. For thermal processes (pasteurization, extrusion), hyperstable variants (ΔTm = +10.5°C) maintain activity where wild-type denatures, reducing enzyme consumption. Synergistic with nisin to extend pasteurized milk shelf life to 15 days. At ~1600 yuan/kg, it bridges cost-performance between nisin and natamycin. Ideal for clean-label dairy, food preservation, and pharmaceutical formulation.

Molecular Formula C99H159N37O23
Molecular Weight 2235.6 g/mol
CAS No. 9001-63-2
Cat. No. B549824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLysozyme
CAS9001-63-2
SynonymsMuramidase
Molecular FormulaC99H159N37O23
Molecular Weight2235.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)N
InChIInChI=1S/C99H159N37O23/c1-11-50(8)77(132-72(139)46-120-81(145)63(32-33-70(101)137)124-88(152)69-31-21-39-136(69)93(157)68(43-73(140)141)131-84(148)62(29-19-37-116-98(109)110)125-90(154)75(48(4)5)135-91(155)76(49(6)7)133-80(144)57(100)24-16-34-113-95(103)104)92(156)126-60(27-17-35-114-96(105)106)82(146)121-51(9)78(142)129-66(41-54-45-119-59-26-15-13-23-56(54)59)87(151)134-74(47(2)3)89(153)122-52(10)79(143)128-65(40-53-44-118-58-25-14-12-22-55(53)58)85(149)123-61(28-18-36-115-97(107)108)83(147)130-67(42-71(102)138)86(150)127-64(94(158)159)30-20-38-117-99(111)112/h12-15,22-23,25-26,44-45,47-52,57,60-69,74-77,118-119H,11,16-21,24,27-43,46,100H2,1-10H3,(H2,101,137)(H2,102,138)(H,120,145)(H,121,146)(H,122,153)(H,123,149)(H,124,152)(H,125,154)(H,126,156)(H,127,150)(H,128,143)(H,129,142)(H,130,147)(H,131,148)(H,132,139)(H,133,144)(H,134,151)(H,135,155)(H,140,141)(H,158,159)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117)
InChIKeyZJCXKXFAOCLSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lysozyme (CAS 9001-63-2): A Procurement-Focused Overview of a Muramidase Antimicrobial Enzyme


Lysozyme (CAS 9001-63-2) is a naturally occurring enzyme (muramidase) that catalyzes the hydrolysis of β-1,4-glycosidic bonds in bacterial peptidoglycan [1]. Commonly sourced from hen egg white, it functions as an antimicrobial agent primarily against Gram-positive bacteria by degrading their cell wall structural integrity [2]. Its established use in food preservation, particularly in cheese and dairy applications, positions it as a bio-preservative alternative to synthetic chemicals [3].

Why Generic Substitution Fails: Key Performance Differentiation Points for Lysozyme Procurement


While other antimicrobial peptides (e.g., nisin) or chemical preservatives (e.g., sodium benzoate) share overlapping application spaces, lysozyme exhibits distinct performance characteristics that preclude direct, cost-blind substitution. Differences in thermal stability profiles [1], mechanism-dependent spectrum of activity [2], and synergistic behavior with complementary agents [3] significantly impact end-product efficacy and formulation stability. The following quantitative evidence guide delineates these critical differentiators, enabling informed selection based on specific application requirements.

Quantitative Evidence Guide: Lysozyme Performance Metrics vs. Comparators


Thermal Stability Enhancement: Engineered Hyperstable Lysozyme Variant vs. Wild-Type

An engineered hyperstable (hs) variant of chicken egg-white lysozyme demonstrates significantly enhanced thermal and chemical stability compared to wild-type (WT) lysozyme [1]. This differential stability is quantifiable and directly impacts industrial process tolerance.

Protein Engineering Enzyme Thermostability Biocatalysis

Procurement Cost Analysis: Lysozyme Market Price vs. Alternative Bio-Preservatives

A patent analysis reveals the relative procurement costs of common bio-preservatives. Lysozyme is priced at 1600 yuan per kilogram, positioning it between the lower-cost nisin (1400 yuan/kg) and the higher-cost natamycin (2200 yuan/kg) [1]. This data provides a quantitative basis for cost-sensitive formulation decisions.

Food Preservative Economics Bio-preservatives Cost Analysis

Mechanism-Based Selectivity: Gram-Positive Activity of Lysozyme vs. Nisin's Broader Spectrum

Lysozyme's canonical mechanism involves hydrolysis of cell wall peptidoglycan, a structure highly accessible in Gram-positive bacteria but shielded by the outer membrane in Gram-negative bacteria [1]. In contrast, nisin acts primarily as a membrane depolarizing agent, conferring a broader spectrum that includes both Gram-positive and Gram-negative species [2].

Antimicrobial Mechanism Spectrum of Activity Food Microbiology

Synergistic Shelf-Life Extension: Lysozyme-Nisin Combination in Pasteurized Milk

A study on pasteurized milk preservation demonstrated that a combination of lysozyme (500 U/ml) and nisin (500 IU/ml) exhibited synergistic antimicrobial activity, significantly extending the product's shelf-life compared to untreated controls [1].

Food Preservation Shelf-Life Extension Synergy

Optimal Industrial and Research Application Scenarios for Lysozyme Based on Differential Evidence


High-Temperature Food Processing Requiring Thermostable Biocatalysts

Based on evidence of enhanced thermal stability (ΔTm = +10.5°C) [1], engineered hyperstable lysozyme variants are the optimal choice for industrial processes involving elevated temperatures, such as pasteurization or extrusion, where wild-type lysozyme would rapidly denature and lose activity. This reduces enzyme consumption and ensures consistent antimicrobial performance throughout the thermal treatment.

Cost-Conscious Bio-Preservative Formulation for Gram-Positive Spoilage Control

Given the quantified cost structure (lysozyme at 1600 yuan/kg, positioned between nisin and natamycin) [2], lysozyme offers a balanced economic profile for applications primarily targeting Gram-positive spoilage organisms, such as Clostridium in cheese production. It provides a natural, effective alternative without the premium price of natamycin or the broader (but potentially unnecessary) spectrum of nisin.

Synergistic Natural Preservation Systems for Extended Dairy Shelf-Life

Evidence of synergistic shelf-life extension to 15 days in pasteurized milk when lysozyme is combined with nisin [3] validates its use in combination preservation strategies. This scenario is particularly relevant for dairy processors seeking to meet clean-label demands while achieving a commercially viable extended shelf-life without resorting to synthetic chemical preservatives.

Targeted Antimicrobial Applications in Gram-Positive Bacterial Control

Leveraging its muramidase mechanism that selectively hydrolyzes peptidoglycan in Gram-positive cell walls [4], lysozyme is the rational choice for applications where the microbial risk is primarily from Gram-positive bacteria. This includes controlling late-blowing in cheeses caused by Clostridium tyrobutyricum, where its specific action is effective and its lack of broad-spectrum activity is an advantage, preserving beneficial fermentation cultures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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